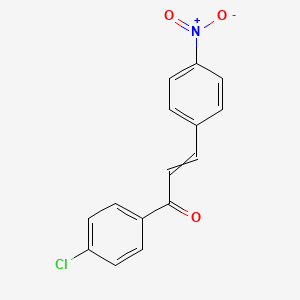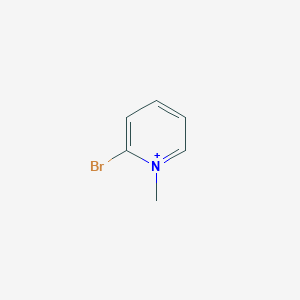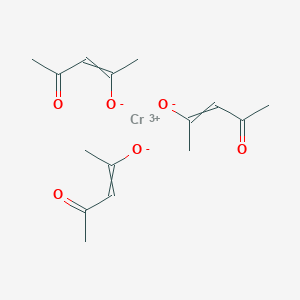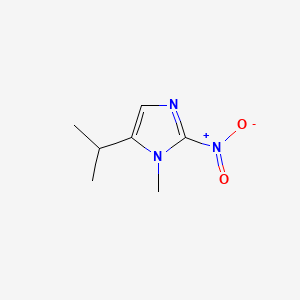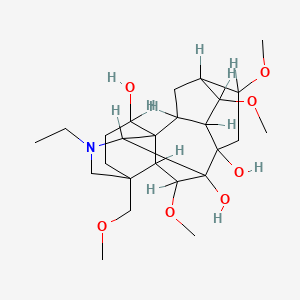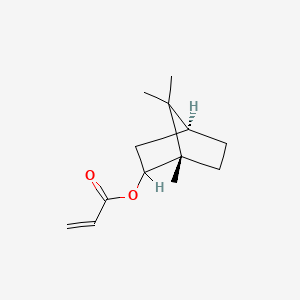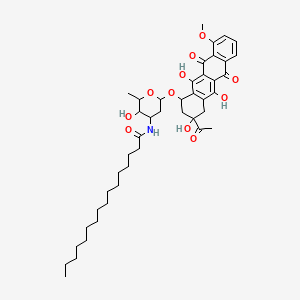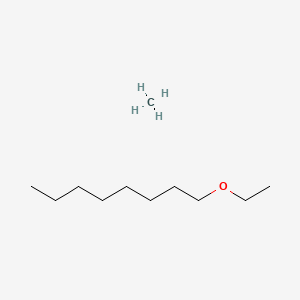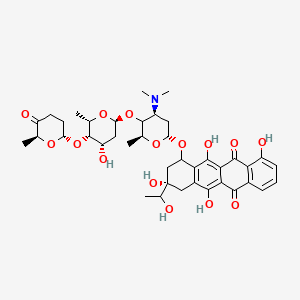
Trisarubicinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisarubicinol is a natural product found in Streptomyces galilaeus with data available.
Wissenschaftliche Forschungsanwendungen
Iron(III)-Binding and Cardiovascular Safety
Trisarubicinol, like other quinolone derivatives such as vosaroxin, has been studied for its iron(III)-binding properties. Research has shown that these compounds form stable iron complexes, which are crucial in their mechanism of action targeting the topoisomerase II enzyme. This property may contribute to a better safety profile in terms of cardiovascular risks compared to anthracyclines, as demonstrated in a study by Mjos et al. (2015) (Mjos et al., 2015).
Molecular Pharmacology and DNA Damage
Trisarubicinol is also recognized for its role in inducing DNA damage, specifically double-strand breaks, through its interaction with DNA and inhibition of topoisomerase II. This action is critical in triggering apoptosis in cancer cells. A study by Hawtin et al. (2010) highlighted the unique pattern of DNA damage and repair induced by vosaroxin, a compound similar to trisarubicinol, compared to other drugs like doxorubicin, suggesting a distinct mechanism of action (Hawtin et al., 2010).
QSAR and Molecular Docking Studies
Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies have been instrumental in understanding the activity of trisarubicinol analogs. For example, research on s-triazine herbicides, which share structural similarities with trisarubicinol, has provided insights into how electronic structure and three-dimensional conformation affect activity. Such studies help in predicting the behavior of these compounds and their potential as anticancer agents (Jiang Hui, 2005).
Interaction with Enzymes and Cells
Trisarubicinol's interaction with enzymes and cells is another key area of research. The effect of trisarubicinol and its derivatives on enzymes like protoporphyrinogen oxidase (PPO) has been explored through docking and 3D QSAR studies. These studies help understand how trisarubicinol influences enzyme activity, which is crucial in developing effective cancer therapies (Roy & Paul, 2010).
Biodegradable Polymeric Nanoparticles
The development of biodegradable thermoresponsive polymeric magnetic nanoparticles for drug delivery is another exciting application. These nanoparticles can encapsulate drugs like doxorubicin, a compound closely related to trisarubicinol. Their unique structure allows for controlled drug release, which is a significant advancement in targeted cancer therapy (Andhariya et al., 2011).
Eigenschaften
CAS-Nummer |
80470-08-2 |
|---|---|
Produktname |
Trisarubicinol |
Molekularformel |
C40H51NO15 |
Molekulargewicht |
785.8 g/mol |
IUPAC-Name |
(9S)-7-[(2R,4S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H51NO15/c1-16-23(43)10-11-27(51-16)55-39-18(3)53-29(13-25(39)45)56-38-17(2)52-28(12-22(38)41(5)6)54-26-15-40(50,19(4)42)14-21-31(26)37(49)33-32(35(21)47)34(46)20-8-7-9-24(44)30(20)36(33)48/h7-9,16-19,22,25-29,38-39,42,44-45,47,49-50H,10-15H2,1-6H3/t16-,17-,18-,19?,22-,25-,26?,27-,28-,29-,38?,39+,40-/m0/s1 |
InChI-Schlüssel |
RFRIIINGCQOYCL-QCPFSNFXSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2[C@@H](O[C@H](C[C@@H]2N(C)C)OC3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(C)O)O)C)O)O[C@H]7CCC(=O)[C@@H](O7)C |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |
Synonyme |
trisarubicinol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194354.png)
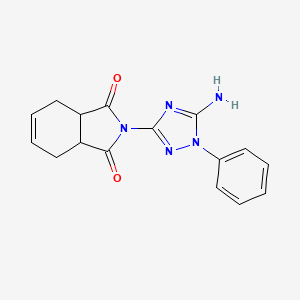
![1-Cycloheptylmethyl-4-{[1-(2,7-dichloro-9H-xanthen-9-yl)-methanoyl]-amino}-1-methyl-piperidinium](/img/structure/B1194358.png)
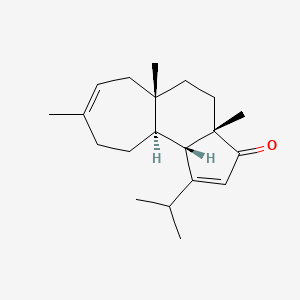
![(4aS,6aS,6bR,9R,10S,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-4,5-dihydroxy-tetrahydropyran-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1194360.png)
